Triazophos

Acetylcholinesterase inhibition Organophosphate comparative toxicology Paratrioza sinica

Triazophos is a broad-spectrum organophosphate insecticide, acaricide, and nematicide that functions as an irreversible acetylcholinesterase (AChE) inhibitor. It is a non-systemic compound that penetrates plant tissue and exerts activity via contact and stomach action, with documented ovicidal properties against lepidopteran eggs.

Molecular Formula C12H16N3O3PS
Molecular Weight 313.31 g/mol
CAS No. 24017-47-8
Cat. No. B1682461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriazophos
CAS24017-47-8
Synonyms1-phenyl-3-(O,O-diethylthiophosphoryl)-1,2,4- triazole
Hostathion
triazophos
Molecular FormulaC12H16N3O3PS
Molecular Weight313.31 g/mol
Structural Identifiers
SMILESCCOP(=S)(OCC)OC1=NN(C=N1)C2=CC=CC=C2
InChIInChI=1S/C12H16N3O3PS/c1-3-16-19(20,17-4-2)18-12-13-10-15(14-12)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
InChIKeyAMFGTOFWMRQMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in organic solvents
In water, 39 mg/L at 20 °C
In water, 24.7 mg/L at 20 °C
In acetone, dichloromethane, methanol, isopropanol, ethyl acetate and plyethyleneglycols >500;  n-hexane 11.1 (all in g/L at 20 °C)
0.7 g/100 mL in n-hexane at 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Triazophos (CAS 24017-47-8): Organophosphate Insecticide Technical Specifications and Procurement Baseline


Triazophos is a broad-spectrum organophosphate insecticide, acaricide, and nematicide that functions as an irreversible acetylcholinesterase (AChE) inhibitor . It is a non-systemic compound that penetrates plant tissue and exerts activity via contact and stomach action, with documented ovicidal properties against lepidopteran eggs . Triazophos is applied to control a range of chewing and sucking pests on crops including rice, cotton, maize, vegetables, and fruit trees, with application rates typically ranging from 320-600 g a.i./ha in cereals to 75-125 g a.i./100 L in fruit crops [1].

Why Triazophos Cannot Be Directly Substituted with Alternative Organophosphates: Evidence-Based Differentiation


Organophosphate insecticides share a common mode of action (AChE inhibition) but exhibit substantial variation in potency, pest spectrum, ovicidal activity, and environmental persistence. Triazophos demonstrates distinct AChE inhibition kinetics compared to structurally similar organophosphates, with measured IC50 values differing by orders of magnitude against the same enzyme source [1]. Field trials in cotton further reveal that Triazophos provides significantly higher efficacy against bollworm damage than chlorpyrifos and monocrotophos at equivalent application rates, leading to quantifiable differences in seed cotton yield [2]. Generic substitution without consideration of these documented performance gaps may result in inadequate pest control, increased resistance selection pressure, or compromised yield outcomes.

Triazophos Procurement Evidence Guide: Quantifiable Differentiation Against Comparator Insecticides


Triazophos vs. Phoxim: Superior Acetylcholinesterase Inhibition Potency in Paratrioza sinica

In a direct head-to-head biochemical assay using Paratrioza sinica (wolfberry psyllid) nymphal AChE, Triazophos demonstrated a lower median inhibitory concentration (IC50) compared to phoxim across the same developmental stage, indicating that the target enzyme exhibits greater intrinsic sensitivity to Triazophos [1]. This enzymatic sensitivity difference translates to practical efficacy advantages in field applications targeting this pest.

Acetylcholinesterase inhibition Organophosphate comparative toxicology Paratrioza sinica

Triazophos vs. Chlorpyrifos and Profenofos: Comparative AChE Inhibition IC50 in Bombus hypocrita

In a standardized in vitro AChE inhibition assay using head homogenates from Bombus hypocrita (bumblebee), Triazophos exhibited an IC50 of 0.42 mmol/L, which is comparable to chlorpyrifos (IC50 0.39 mmol/L) and substantially lower (more potent) than profenofos (IC50 1.79 mmol/L) [1]. The inhibitory rank order was isoprocarb > chlorpyrifos > triazophos > bassa > propoxur > profenofos, placing Triazophos among the more potent organophosphate inhibitors in this model system.

Acetylcholinesterase inhibition Pollinator toxicology Organophosphate comparative potency

Triazophos vs. Chlorpyrifos and Monocrotophos: Field Efficacy Against Cotton Bollworms and Yield Impact

In a two-year replicated field trial conducted on cotton (2004–2005), Triazophos 20% EC applied at 600 g a.i./ha recorded the lowest damage to fruiting bodies by Earias spp. and Pectinophora gossypiella among all treatments, outperforming chlorpyrifos 20% EC and monocrotophos 36 SL each applied at 500 g a.i./ha [1]. Triazophos treatments produced the highest seed cotton yields of 23.01 q/ha (2004) and 22.84 q/ha (2005), representing the top yield outcome across all comparator insecticides tested.

Cotton pest management Bollworm control Field trial efficacy Crop yield

Triazophos vs. Chlorpyrifos, Phoxim, and Cyromazine: Comparative Toxicity to Bradysia odoriphaga (Chinese Chive Maggot)

Laboratory toxicity screening against first and fourth instar larvae of Bradysia odoriphaga (Chinese chive maggot) identified Triazophos, chlorpyrifos, and phoxim as exhibiting high toxicity, while cyromazine showed poor efficacy with the target pest demonstrating low sensitivity [1]. Pot bioassays further confirmed that chlorfluazuron, chlorpyrifos, phoxim, and Triazophos all provided high control efficiency against fourth instar larvae under simulated field conditions.

Bradysia odoriphaga Vegetable pest control Comparative insecticide toxicity Laboratory bioassay

Triazophos vs. Deltamethrin: Differential Acute Toxicity to Fish (Channa punctatus)

A comparative acute toxicity study in Channa punctatus (spotted snakehead fish) evaluated the relative hazard of an organophosphate (Triazophos) versus a synthetic pyrethroid (Deltamethrin). Deltamethrin was approximately ten times more acutely toxic to the fish than Triazophos [1]. This quantifiable difference has direct implications for environmental risk assessment and selection of insecticides for use near aquatic ecosystems.

Aquatic toxicology Ecotoxicology Organophosphate vs. pyrethroid Risk assessment

Triazophos Environmental Fate: Compartment-Specific Half-Life Profiling in Rice Paddy Ecosystem

Simulated rice paddy ecosystem studies tracking the distribution, movement, and dissipation of Triazophos revealed compartment-specific degradation kinetics. The half-life of Triazophos was determined to be 4.45 days in rice plants, 1.56 days in paddy water, and 5.24 days in soil [1]. These values differ significantly across compartments (p<0.05), with the shortest persistence observed in the aqueous phase.

Environmental fate Dissipation kinetics Rice paddy ecosystem Half-life

Triazophos Optimal Application Scenarios Derived from Comparative Evidence


Cotton Bollworm Management Requiring Yield-Optimized Organophosphate Selection

Based on direct field trial evidence showing Triazophos 20% EC at 600 g a.i./ha produced the lowest fruiting body damage and highest seed cotton yield (23.01–22.84 q/ha) compared to chlorpyrifos and monocrotophos [1], this compound should be prioritized in cotton IPM programs where bollworm pressure is the primary yield-limiting factor and where chlorpyrifos has shown declining field performance. Application at 600 g a.i./ha, with adherence to a 12–15 day pre-harvest interval, is supported by the evidence.

Rice Pest Control Requiring Defined AChE Inhibition Potency Relative to Profenofos and Chlorpyrifos

In rice production systems where profenofos resistance has been documented or where chlorpyrifos regulatory restrictions apply, Triazophos offers an AChE inhibition potency (IC50 0.42 mmol/L) that is 4.3-fold greater than profenofos (IC50 1.79 mmol/L) and comparable to chlorpyrifos (IC50 0.39 mmol/L) [1]. This defined potency supports substitution decisions based on quantitative biochemical data. Application rates for rice stem borers and leaf folders are 600–750 mL/ha for combination formulations or 1500–2250 mL/ha for 20% EC solo formulations , with a 14-day PHI.

Chinese Chive Maggot Control in Unpolluted Vegetable Production

Laboratory and pot bioassay data confirm that Triazophos belongs to a high-efficacy cluster of organophosphates (along with chlorpyrifos and phoxim) for control of Bradysia odoriphaga larvae, while cyromazine is ineffective [1]. Procurement for unpolluted vegetable production programs should therefore restrict selection to the validated high-efficacy subset. Soil treatment using 20% Triazophos EC at 300 mL/hm² mixed with 8 L water provides effective control of underground pest stages .

Aquatic-Proximal Crop Protection Where Pyrethroid Fish Toxicity Is a Regulatory Constraint

Comparative acute toxicity data demonstrate that deltamethrin (a synthetic pyrethroid) is approximately 10-fold more toxic to Channa punctatus fish than Triazophos [1]. In agricultural settings adjacent to surface waters where pyrethroid use is prohibited or subject to expanded buffer zone requirements, Triazophos provides a quantifiably lower aquatic vertebrate hazard alternative. Risk mitigation should still incorporate a minimum 50 m buffer zone from water bodies due to documented high toxicity to fish at elevated concentrations (LC50 < 0.1 mg/L) .

Technical Documentation Hub

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